![molecular formula C16H11FN2OS B2542003 (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone CAS No. 343376-29-4](/img/structure/B2542003.png)
(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone
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Overview
Description
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
Thiazole derivatives have also been found to exhibit anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties, making them useful in combating various bacterial and fungal infections .
Antiviral Activity
Some thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests potential applications in cancer treatment.
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone is Cyclin-dependent kinase 2 (CDK2). CDK2 is a potentially therapeutic target for cancer therapy .
Mode of Action
(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone interacts with CDK2, inhibiting its activity. This interaction is mediated through hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The inhibition of CDK2 by (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone affects the cell cycle regulation pathway. This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone’s action is the inhibition of cancer cell proliferation. By targeting CDK2, the compound disrupts the cell cycle, leading to the arrest of cell growth .
properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKILOKGIHZRUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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